Potassium41

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium-41 (K-41) is a stable isotope of potassium with a mass number of 41, atomic number of 19, and 22 neutrons . It is naturally occurring and makes up about 6.73% of all potassium . Potassium is an alkali metal, essential for both plant and animal life . It was the first metal to be isolated by electrolysis .

Synthesis Analysis

Potassium is produced by sodium reduction of molten potassium chloride (KCl) at 870 °C . Molten KCl is continuously fed into a packed distillation column while sodium vapor is passed up through the column . By condensation of the more volatile potassium at the top of the distillation tower, the reaction Na + KCl → K + NaCl is forced to the right .Molecular Structure Analysis

Potassium-41 has a nuclear binding energy of 351.61895788 MeV per nucleus . Its nuclear magnetic moment is +0.214872 (μN), and its charge radius is 3.4518 femtometers .Chemical Reactions Analysis

Potassium is highly reactive and readily forms compounds with other elements . For example, it reacts with acetic acid in a quantitative chemical analysis to produce potassium acetate and carbon dioxide .Physical And Chemical Properties Analysis

Potassium is a soft, silvery metal that tarnishes in air within minutes . It has a low melting point and is a good conductor of heat and electricity . Potassium imparts a lavender color to a flame, and its vapor is green .Mechanism of Action

Potassium is the major cation of intracellular fluid and is essential for the conduction of nerve impulses in the heart, brain, and skeletal muscle; contraction of cardiac, skeletal and smooth muscles; maintenance of normal renal function, acid-base balance, carbohydrate metabolism, and gastric secretion .

Safety and Hazards

Potassium can affect you when breathed in . Potassium fumes can severely irritate the skin and eyes . Contact with solid Potassium can cause severe burns . Exposure to Potassium fumes can irritate the nose, throat, and lungs with sneezing and coughing . Prolonged exposure to Potassium fumes can cause sores of the inner nose . Potassium is a flammable and reactive chemical and a fire and explosion hazard .

properties

CAS RN |

13965-93-0 |

|---|---|

Product Name |

Potassium41 |

Molecular Formula |

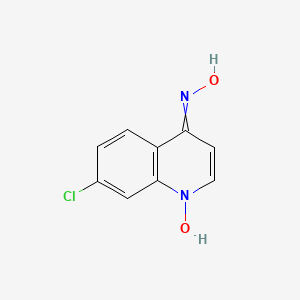

C10H8N2O3 |

Molecular Weight |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.